2-(4-(Hydroxymethyl)piperidin-1-yl)nicotinic acid
Description
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O3/c15-8-9-3-6-14(7-4-9)11-10(12(16)17)2-1-5-13-11/h1-2,5,9,15H,3-4,6-8H2,(H,16,17) |
InChI Key |
ZYWUYXIXDMLEEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)C2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Hydroxymethyl)piperidin-1-yl)nicotinic acid typically involves the reaction of nicotinic acid with 4-(hydroxymethyl)piperidine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Synthetic Routes and Key Intermediate Formation
The synthesis of nicotinic acid derivatives bearing piperidine substituents often involves nucleophilic substitution or coupling reactions. For example:
-
Amide bond formation : Piperidine derivatives are coupled with nicotinic acid precursors via carbodiimide-mediated reactions (e.g., HATU/DIPEA) to form stable amides .
-
Hydroxymethyl group introduction : The hydroxymethyl group on the piperidine ring may be introduced via reductive amination or alkylation of a piperidin-4-ylmethanol intermediate .
Nicotinic Acid Moiety
-
Esterification : The carboxylic acid group can react with alcohols (e.g., methanol, ethanol) under acidic or coupling conditions to form esters .
-
Amide formation : Reacts with amines (e.g., aryloxyethylamines) using coupling agents like HATU to yield bioactive amides .
Piperidine-Hydroxymethyl Group
-
Oxidation : The hydroxymethyl group may be oxidized to a ketone or carboxylic acid using agents like KMnO₄ or CrO₃, though this is dependent on reaction conditions .
-
Etherification : Reacts with alkyl halides or epoxides to form ether derivatives, as seen in the synthesis of LSD1 inhibitors with piperidin-4-ylmethoxy groups .
-
Sulfonylation/phosphorylation : The hydroxyl group can be modified with sulfonyl chlorides or phosphorylating agents to enhance metabolic stability .
Metabolic and Stability Studies
-
Phase I metabolism : The hydroxymethyl group is susceptible to oxidative metabolism (e.g., cytochrome P450-mediated oxidation) .
-
Hydrolysis : Under acidic or enzymatic conditions, ester or amide derivatives of the nicotinic acid may undergo hydrolysis .
Structural Modifications and SAR Insights
Reactivity trends from analogous compounds suggest:
-
Piperidine substitution : Bulky groups at the piperidine nitrogen improve binding affinity in enzyme inhibitors (e.g., LSD1, MAGL) .
-
Hydroxymethyl positioning : The spatial orientation of the hydroxymethyl group influences interactions with hydrophobic pockets in target proteins .
Key Reaction Data
Scientific Research Applications
2-(4-(Hydroxymethyl)piperidin-1-yl)nicotinic acid is a chemical compound with a piperidine ring substituted with a hydroxymethyl group and a nicotinic acid moiety. Its molecular formula is C12H16N2O3, and it has a molecular weight of approximately 236.27 g/mol. This compound is researched for applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Scientific Research Applications
This compound is utilized in laboratory settings to study receptor dynamics and signaling pathways. Research indicates that it exhibits significant biological activity, particularly in the modulation of nicotinic acetylcholine receptors, which play crucial roles in neurotransmission and are implicated in various neurological disorders. The compound may also demonstrate anti-inflammatory properties and could be explored for its potential in treating conditions such as anxiety and depression.
Interaction studies have focused on its binding affinity to nicotinic acetylcholine receptors, suggesting it may act as an agonist or modulator, influencing receptor activity and downstream signaling pathways.
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-(Piperidin-1-yl)nicotinic acid | Piperidine ring, no hydroxymethyl | Directly interacts with nicotinic receptors |
| 6-(4-(Hydroxymethyl)piperidin-1-yl)nicotinic acid | Hydroxymethyl group at position 6 | Potentially different receptor selectivity |
| 2-(3-(Hydroxymethyl)piperidin-1-yl)nicotinic acid | Hydroxymethyl group at position 3 | May exhibit distinct pharmacological effects |
The specific positioning of the hydroxymethyl group may influence its binding affinity and biological activity compared to other similar compounds.
Mechanism of Action
The mechanism of action of 2-(4-(Hydroxymethyl)piperidin-1-yl)nicotinic acid involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(4-(Hydroxymethyl)piperidin-1-yl)nicotinic acid with structurally related nicotinic acid derivatives:
Key Findings:
Substituent Effects: The hydroxymethyl group in this compound distinguishes it from analogs with methyl or unsubstituted piperidine rings. This group likely increases aqueous solubility and metabolic stability compared to 4-methyl or unsubstituted derivatives . Piperazine vs.
Toxicity and Safety :
- 5-(Piperidin-1-yl)nicotinic acid shows low acute toxicity (LD50 > 2,000 mg/kg orally in rats) but may cause skin/eye irritation . The hydroxymethyl analog’s safety profile remains uncharacterized but is hypothesized to be milder due to reduced lipophilicity.
Applications :
- Piperidine/piperazine-substituted nicotinic acids are intermediates in synthesizing kinase inhibitors and GPCR modulators . The hydroxymethyl group could serve as a handle for further derivatization (e.g., conjugation with prodrug moieties).
Biological Activity
2-(4-(Hydroxymethyl)piperidin-1-yl)nicotinic acid is a novel compound with significant potential in medicinal chemistry, particularly due to its interaction with nicotinic acetylcholine receptors (nAChRs). This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a piperidine ring with a hydroxymethyl substitution and a nicotinic acid moiety. Its molecular formula is , with a molecular weight of approximately 236.27 g/mol. The unique structural features of this compound may influence its biological activity, particularly in receptor interactions.
Research indicates that this compound acts primarily as a modulator of nAChRs, which are crucial for neurotransmission and are implicated in various neurological disorders. The binding affinity of this compound to nAChRs suggests it may function as an agonist or partial agonist, affecting receptor activity and downstream signaling pathways .
Table 1: Comparison of Binding Affinities
| Compound Name | Binding Affinity (Ki, nM) | Receptor Type |
|---|---|---|
| This compound | TBD | nAChR |
| Nicotine | 5.5 | nAChR |
| Compound A | 0.1 | α4β2-nAChR |
Neurological Implications
Studies have shown that compounds similar to this compound exhibit antidepressant-like effects in animal models. The modulation of nAChRs may contribute to these effects by enhancing dopaminergic and serotonergic neurotransmission .
Anti-inflammatory Properties
There is emerging evidence suggesting that this compound may possess anti-inflammatory properties, potentially making it useful in treating conditions such as anxiety and depression. This aligns with findings that nicotinic acid derivatives can influence inflammatory pathways through macrophage activation .
Case Studies
Case Study 1: Antidepressant Activity
In a study investigating the effects of various nAChR ligands, this compound was found to significantly reduce immobility time in the forced swim test, indicating potential antidepressant effects .
Case Study 2: Inflammatory Response
In vitro studies demonstrated that the compound could modulate cytokine release from macrophages, suggesting its role in inflammatory response modulation. This effect was linked to increased expression of peroxisome proliferator-activated receptor-γ (PPAR-γ), which plays a critical role in anti-inflammatory signaling .
Structure-Activity Relationship (SAR)
The positioning of the hydroxymethyl group on the piperidine ring is crucial for the biological activity of this compound. Variations in this position can lead to different binding affinities and pharmacological profiles compared to structurally similar compounds .
Table 2: SAR Analysis
| Compound Name | Hydroxymethyl Position | Biological Activity |
|---|---|---|
| This compound | Position 4 | Modulates nAChRs |
| 6-(4-(Hydroxymethyl)piperidin-1-yl)nicotinic acid | Position 6 | Different receptor selectivity |
| 2-(3-(Hydroxymethyl)piperidin-1-yl)nicotinic acid | Position 3 | Distinct pharmacological effects |
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and piperidine-nicotinic acid linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- HPLC/LC-MS : Detecting and quantifying impurities (e.g., unreacted intermediates or byproducts) using reference standards .
- X-ray Crystallography : Resolving crystal structure for absolute configuration confirmation, though polymorph screening may require advanced setups .
How does the hydroxymethyl substitution on the piperidine ring influence the compound’s pharmacokinetic properties and metabolic stability?
Advanced Research Question
- Hydrophilicity Enhancement : The hydroxymethyl group increases water solubility, potentially improving oral bioavailability .
- Metabolic Pathways : In vitro assays (e.g., liver microsomes) reveal Phase I oxidation at the hydroxymethyl group, forming carboxylic acid derivatives. Co-administration with CYP450 inhibitors (e.g., ketoconazole) can stabilize the compound .
- Toxicity : Acute toxicity studies in rodents show moderate hepatotoxicity at high doses (LD₅₀ > 500 mg/kg), necessitating dose-ranging studies for therapeutic applications .
What computational strategies can predict the binding affinity of this compound to potential biological targets?
Advanced Research Question
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., enzymes or receptors). The hydroxymethyl group often forms hydrogen bonds with catalytic residues .
- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) to identify conformational shifts affecting affinity .
- QSAR Models : Correlate substituent properties (e.g., logP, polar surface area) with activity data from analogous compounds .
What safety precautions are critical when handling this compound in laboratory settings?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for powder handling due to dust formation risks .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and strong acids .
Are there known polymorphic forms of this compound, and how do they affect its physicochemical properties?
Advanced Research Question
While direct data is limited, analogous piperidine-nicotinic acid derivatives exhibit polymorphism:
- Form I vs. Form II : Differential solubility and melting points (e.g., Form I melts at 180°C vs. Form II at 165°C) impact formulation stability .
- Characterization : Use powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to identify polymorphs .
What are the common impurities associated with the synthesis of this compound, and how can they be effectively separated?
Basic Research Question
- Byproducts : Unreacted 4-(hydroxymethyl)piperidine or nicotinic acid derivatives (e.g., esterified forms) .
- Purification :
How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?
Advanced Research Question
- Piperidine Modifications : Replacing hydroxymethyl with carbamate groups improves blood-brain barrier penetration in CNS-targeted analogs .
- Nicotinic Acid Substitutions : Introducing electron-withdrawing groups (e.g., Cl at the 5-position) enhances enzyme inhibition potency .
- In Vivo Validation : Pharmacodynamic studies in disease models (e.g., inflammatory assays) validate SAR hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
